molecular formula C18H25NO5 B3091841 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate CAS No. 1219423-32-1

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B3091841
CAS No.: 1219423-32-1
M. Wt: 335.4 g/mol
InChI Key: WCYPYFYDEFYPNF-RBSFLKMASA-N
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Description

The compound 4-(tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a stereochemically defined pyrrolidine derivative featuring a tetrahydro-1H-pyrrole (pyrrolidine) backbone with two ester groups (tert-butyl and methyl) at positions 2 and 4, respectively, and a 4-methoxy-phenyl substituent at position 3. Its stereochemistry (2R,4R,5S) is critical for molecular interactions, particularly in biological systems. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug discovery .

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-(4-methoxyphenyl)pyrrolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)13-10-14(17(21)23-5)19-15(13)11-6-8-12(22-4)9-7-11/h6-9,13-15,19H,10H2,1-5H3/t13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYPYFYDEFYPNF-RBSFLKMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and resemblance to known bioactive compounds have prompted research into its biological activities, including antiviral, anti-inflammatory, and analgesic properties.

Molecular Formula

  • Formula : C₁₈H₂₅NO₅
  • Molecular Weight : 341.39 g/mol

Structural Characteristics

The compound features:

  • A tetrahydropyrrole ring
  • Two carboxylate groups
  • A methoxy-substituted phenyl group

These characteristics contribute to its diverse chemical properties and potential biological activities.

Antiviral Properties

Preliminary studies indicate that this compound may possess antiviral properties. The compound's structure allows it to interact with viral proteins or enzymes, potentially inhibiting their function. This interaction can be crucial for therapeutic applications against viral infections.

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may also exhibit anti-inflammatory and analgesic properties. It is believed to modulate neurotransmitter pathways, which could lead to pain relief and reduced inflammation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds known for their pharmacological effects. Below is a table summarizing some of these compounds:

Compound NameBiological ActivityReference
(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylateAntiviral, Antitumor
N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol ...Antibacterial, Antiviral

Study on Antiviral Activity

A study focusing on the antiviral potential of pyrrole derivatives indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The research utilized various assays to evaluate the effectiveness of these compounds against specific viral strains .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of pyrrole derivatives. Results showed that the compound could significantly reduce inflammation markers in animal models. The mechanism was attributed to the modulation of cytokine release and inhibition of inflammatory pathways .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester is selectively cleaved under acidic conditions, enabling further functionalization:

  • Reagent : 4 M HCl in dioxane or methyl-tert-butyl ether (MTBE) .

  • Outcome : Generates a carboxylic acid intermediate while retaining the methyl ester and tetrahydro-pyrrole core .

  • Applications : Used to access bioactive molecules like arginase inhibitors .

Coupling and Functionalization

The compound participates in Ugi and hydroboration reactions to diversify its structure:

  • Ugi Reaction : Reacts with trifluoroethanol, NH₄OAc, and tert-butyl isocyanide to form peptidomimetic derivatives .

  • Hydroboration : With pinacolborane and [Ir(cod)Cl]₂ catalyst, it forms boronate esters for cross-coupling applications .

Example Reaction Scheme :

text
Compound + Pinacolborane → Boronated Intermediate [3]

Catalytic Hydrogenation and Reduction

The tetrahydro-pyrrole ring undergoes hydrogenation to modify stereochemical properties:

  • Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C .

  • Outcome : Saturates the pyrrole ring without affecting ester groups .

Comparative Stability and Reactivity

Functional Group Reactivity Stability
tert-Butyl esterAcid-labileStable in neutral conditions
Methyl esterBase-stableResists hydrolysis
Pyrrole ringElectrophilic substitutionSensitive to oxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

KUD983 and KUD984 (Enantiomeric Pair)
  • Structure : These enantiomers (KUD983: 2S,4S,5R; KUD984: 2R,4R,5S) share the same pyrrolidine dicarboxylate backbone but feature 4-bromophenyl substituents instead of 4-methoxy-phenyl. Both include acryloyl and methoxycarbonyl groups on adjacent pyrrolidine rings .
  • Properties :
    • Melting Points: 142–146°C (similar to the target compound, suggesting comparable crystallinity).
    • Biological Activity: Demonstrated anticancer activity against hormone-refractory prostate cancer via PI3K/Akt pathways.
(2R,4R,5S)-5-(4-Bromophenyl)pyrrolidine-2,4-dicarboxylate
  • Structure : Synthesized via FAM-catalyzed methodology with >90% enantiomeric excess. Differs by replacing the 4-methoxy-phenyl with a 4-bromophenyl group .
  • Application : Serves as a precursor to thrombin inhibitors, highlighting the role of halogen substituents in enzyme inhibition.

Ester Group Modifications

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Structure: Unsaturated pyrrole ring (vs. saturated pyrrolidine) with methyl and tert-butyl esters. Synthesized via Knorr condensation .
  • Impact of Ring Saturation : The unsaturated pyrrole lacks conformational flexibility, reducing suitability for chiral recognition in biological systems compared to the target compound’s saturated pyrrolidine .
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate
  • Structure: Includes dicyano and ethyl ester groups. The dicyano group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Physical Properties : Melting point 148–150°C; IR absorption at 2250 cm⁻¹ (C≡N stretch) distinguishes it from the target compound .

Heterocyclic and Functional Group Diversity

(4S,5R)-3-tert-Butyl 5-ethyl oxazolidine-3,5-dicarboxylate
  • Structure : Oxazolidine ring (vs. pyrrolidine) with benzyloxy-phenyl and dimethyl groups.
  • Applications : Used in asymmetric synthesis; the oxazolidine ring’s rigidity contrasts with pyrrolidine’s flexibility, impacting binding to chiral catalysts .
Fluorinated Pyrrolidine Derivatives
  • Examples : 1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 1279894-15-3).
  • Impact of Fluorine : Enhances metabolic stability and bioavailability by resisting oxidative degradation. The target compound’s methoxy group may offer similar stability but with distinct electronic effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate with high enantiomeric purity?

  • Methodological Answer : High enantiomeric purity requires chiral resolution techniques such as chiral HPLC (e.g., Chiralcel OD columns) and asymmetric catalysis. For example, enantioselective synthesis of related pyrrolidine derivatives achieved >99% ee via chiral auxiliary-guided reactions, as seen in the use of acryloyl-pyrrolidine intermediates . Multi-step protocols involving HATU/DIEA-mediated coupling and inert-atmosphere reactions (e.g., argon) are critical to minimize racemization .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming stereochemistry. For instance, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns (δ 1.2–5.0 ppm) .
  • HPLC : Chiral HPLC with UV detection (e.g., 254 nm) validates enantiopurity, as demonstrated for structurally similar compounds with [α]D_D values exceeding +80° .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+^+ vs. calculated mass within 1 ppm error) .

Q. What reaction conditions optimize the coupling of tert-butyl and methyl ester groups in multi-step syntheses?

  • Methodological Answer :

  • Activation : Use HATU or DIC/HOBt for carbodiimide-mediated coupling, with DIEA as a base in anhydrous DMF .
  • Temperature Control : Low temperatures (-78°C) for lithiation steps prevent side reactions, as seen in LDA-mediated alkylations .
  • Workup : Sequential extraction (e.g., 5× EtOAc) and drying over MgSO4_4 improve yield (>65% reported in similar syntheses) .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer :

  • Reaction Path Search : Tools like ICReDD’s quantum chemical calculations predict transition states and intermediates. For example, DFT (B3LYP/6-31G*) optimizes acryloyl-pyrrolidine conformers .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., THF vs. DMF) to stabilize charged intermediates .
  • Data Integration : Machine learning models trained on experimental parameters (e.g., temperature, catalyst loading) reduce trial-and-error optimization .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, optical rotation) across studies?

  • Methodological Answer :

  • Purity Assessment : Re-crystallization (e.g., from CH2_2Cl2_2/hexane) and TLC monitoring (Rf_f = 0.11 in 10% MeOH/CH2_2Cl2_2) ensure compound homogeneity .
  • Analytical Cross-Validation : Correlate DSC-measured melting ranges (e.g., 142–146°C) with HPLC purity (>99%) to identify impurities .
  • Environmental Controls : Standardize [α]D_D measurements (e.g., c = 1.10 g/dL in CH2_2Cl2_2 at 21°C) to minimize solvent/temperature artifacts .

Q. What strategies improve yields in multi-step syntheses involving sensitive functional groups (e.g., tert-butyl esters)?

  • Methodological Answer :

  • Protection/Deprotection : Use acid-labile tert-butyl groups with HCl/dioxane for selective cleavage (e.g., 25 h at 50°C) .
  • Catalysis : Pd(OAc)2_2/XPhos systems enable efficient cross-couplings under inert atmospheres (40–100°C, 5.5 h) .
  • Stepwise Quenching : Gradual addition of aqueous NaHCO3_3 prevents exothermic side reactions during workup .

Q. How can statistical design of experiments (DoE) optimize reaction parameters for scale-up?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using Plackett-Burman designs to identify critical factors .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., yield vs. reaction time) .
  • Case Study : A 32^2 factorial design reduced reaction steps for a related pyrrolidine derivative from 5 to 3 steps, improving yield by 22% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

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